molecular formula C18H15N5O B11228706 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228706
M. Wt: 317.3 g/mol
InChI Key: VFEOYJRVINQOIC-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic core structure with a 4-methoxybenzyl group at the 2-position and a 3-pyridyl substituent at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as tubulin, kinases, and carbonic anhydrases . Modifications at the 2- and 7-positions are critical for tuning pharmacological activity, selectivity, and metabolic stability.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5O/c1-24-15-6-4-13(5-7-15)11-17-21-18-20-10-8-16(23(18)22-17)14-3-2-9-19-12-14/h2-10,12H,11H2,1H3

InChI Key

VFEOYJRVINQOIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process typically involves the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the availability of starting materials and the scalability of the reaction are important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific substituents.

Scientific Research Applications

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 2-Position

The 2-position modifications influence electronic properties and steric bulk, impacting target binding and pharmacokinetics.

Compound 2-Position Substituent Key Findings Reference
Target Compound 4-Methoxybenzyl Not directly reported in evidence; inferred to enhance lipophilicity and metabolic stability. -
S1-TP (Synthesized in ) Chloromethyl Exhibited electrochemical activity on carbon graphite electrodes.
S2-TP () Piperidinomethyl Improved solubility compared to chloromethyl analogs.
B Series () Methylthio or bromobenzylthio Vasodilator activity: Bromobenzylthio showed 100% inhibition of vascular contraction at 10⁻⁴ M.
6a–d () Benzylamino or phenylpropylamino Enhanced antiproliferative activity against cancer cells via tubulin inhibition.

Key Insights :

  • The 4-methoxybenzyl group in the target compound likely improves membrane permeability compared to smaller substituents like chloromethyl .
  • Bulky, hydrophobic groups (e.g., bromobenzylthio in ) enhance vasodilation, suggesting the 4-methoxybenzyl group may similarly optimize steric interactions in biological targets .

Substituent Effects at the 7-Position

The 7-position often determines target specificity. Pyridyl, phenyl, and heteroaryl groups are common.

Compound 7-Position Substituent Activity/Property Reference
Target Compound 3-Pyridyl Likely anxiolytic or anticancer (inferred from analogs).
7-(3',4',5'-Trimethoxyphenyl) () 3',4',5'-Trimethoxyphenyl Potent microtubule destabilization (IC₅₀ < 1 µM in cancer cells).
7-(4-Phenoxyphenyl) () 4-Phenoxyphenyl Structural analog with uncharacterized activity.
7-(4-Chlorostyryl) () 4-Chlorostyryl Designed for electronic tuning; activity not reported.
7-(2-Pyridinyl) () 2-Pyridinyl Methylsulfanyl variant showed uncharacterized bioactivity.

Key Insights :

  • The 3-pyridyl group in the target compound may mimic the 3',4',5'-trimethoxyphenyl group in , acting as a bioisostere to maintain antiproliferative activity while reducing metabolic liability .
  • Pyridyl groups at the 7-position are associated with anxiolytic activity in , where 7-(3-pyridyl) derivatives showed efficacy in conflict tests .
Anticancer Activity
  • Tubulin Inhibition: Compounds with 3',4',5'-trimethoxyphenyl () or benzylamino groups () disrupt microtubule assembly, a mechanism shared with colchicine-site binders. The target compound’s 3-pyridyl group may adopt a similar binding pose .
  • Carbonic Anhydrase Inhibition : Triazolopyrimidines with sulfonamide or halide substituents inhibit hCA IX/XII isoforms . The target compound’s methoxybenzyl group could modulate isoform selectivity.
Anxiolytic Activity
  • The 4-methoxybenzyl group may enhance blood-brain barrier penetration compared to unsubstituted analogs .
Vasodilation
  • Bromobenzylthio derivatives () outperformed morpholine or piperidine-containing analogs, highlighting the role of hydrophobic substituents .

Electrochemical and Metabolic Stability

  • Electrochemical Behavior: Chloromethyl and piperidinomethyl derivatives () showed distinct redox profiles on graphite electrodes, correlating with stability in physiological conditions .

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